6-(Chloromethyl)-2,3-dimethoxynaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Organic Synthesis and Material Science
Naphthalene and its derivatives are not merely academic curiosities; they are integral components in a wide array of applications, ranging from pharmaceuticals to advanced materials. nih.gov In organic synthesis, the naphthalene skeleton is a key structural motif found in numerous biologically active natural products and synthetic drugs. rsc.orgresearchgate.net Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.net The rigid, planar structure of the naphthalene ring system also makes it an excellent building block for creating complex molecular architectures. nih.gov
In the realm of material science, naphthalene derivatives are prized for their unique photophysical and electronic properties. nih.gov Their conjugated π-electron systems lead to applications in organic electronic devices, such as organic field-effect transistors (OFETs). rsc.org Naphthalene-based compounds are also used as fluorescent probes for detecting ions and biomolecules due to their high quantum yields and photostability. nih.gov Furthermore, they serve as precursors for the synthesis of dyes, pigments, and polymers, where they contribute to color intensity, stability, and desirable thermal properties. rsc.orgknowde.com
Overview of Functionalization Strategies for Naphthalene Core Structures
The versatility of the naphthalene core is unlocked through various functionalization strategies that allow chemists to introduce a wide range of chemical groups at specific positions. These modifications are essential for tuning the molecule's properties. Traditional methods often rely on electrophilic aromatic substitution reactions, though controlling the regioselectivity can be challenging. nih.gov
Modern synthetic chemistry has seen the development of more sophisticated and precise methods. anr.fr Transition-metal-catalyzed cross-coupling and C-H bond functionalization reactions have emerged as powerful tools for the regioselective modification of the naphthalene scaffold. nih.govresearchgate.net These methods enable the direct introduction of functional groups onto the naphthalene ring with high efficiency and control, reducing the number of synthetic steps required. anr.fr Other strategies include cycloaddition reactions, annulations, and rearrangements to construct the substituted naphthalene system itself. researchgate.netacs.org The choice of strategy depends on the desired substitution pattern and the existing functional groups on the naphthalene ring.
Introduction to the Chemical Compound: 6-(Chloromethyl)-2,3-dimethoxynaphthalene
Within the vast family of naphthalene derivatives lies this compound. This compound is characterized by a naphthalene core substituted with two methoxy (B1213986) groups at the 2 and 3 positions and a chloromethyl group at the 6-position. The presence of these specific functional groups on the naphthalene skeleton imparts a unique combination of reactivity and electronic properties.
The methoxy groups are electron-donating, which influences the reactivity of the aromatic rings in electrophilic substitution reactions. The chloromethyl group, on the other hand, is a highly reactive functional handle. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of other functional groups at this position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₃ClO₂ |
| Molecular Weight | 236.69 g/mol |
| CAS Number | 66963-78-8 |
Note: Data is based on available chemical database information. molbase.com
Rationale for Academic Research Focus on this compound
The academic interest in this compound stems primarily from its potential as a versatile intermediate in the synthesis of more complex molecules. The rationale for its investigation can be broken down into several key aspects related to its distinct structural features.
The most significant feature of this molecule is the chloromethyl group. This functional group is a classic electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This reactivity allows chemists to use this compound as a building block to introduce the 2,3-dimethoxynaphthyl moiety into larger structures. This is a common strategy for synthesizing potential pharmaceutical agents or functional materials where this specific naphthalene core is desired.
The 2,3-dimethoxy substitution pattern is also of considerable interest. The positions of these electron-donating groups activate the naphthalene ring system and can direct further electrophilic substitutions. This specific substitution is found in some natural products and pharmacologically active compounds, making this compound a valuable precursor for their synthesis or the creation of their analogs for structure-activity relationship studies. The combination of a reactive chloromethyl handle with the specific electronic properties conferred by the dimethoxy groups makes this compound a targeted tool for synthetic chemists aiming to construct complex, functionalized naphthalene-based systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-2,3-dimethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO2/c1-15-12-6-10-4-3-9(8-14)5-11(10)7-13(12)16-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDZRJPWHFXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloromethyl 2,3 Dimethoxynaphthalene
Direct Chloromethylation of 2,3-Dimethoxynaphthalene (B160810)
Direct chloromethylation involves the installation of a -CH₂Cl group onto the aromatic nucleus in a single step. This is typically achieved through electrophilic aromatic substitution pathways where the electron-rich naphthalene (B1677914) ring attacks a suitable electrophilic carbon source.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the most common method for this transformation. The regiochemical outcome is dictated by the electronic and steric properties of the 2,3-dimethoxynaphthalene substrate. The two methoxy (B1213986) groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. organicchemistrytutor.comlibretexts.org In the 2,3-dimethoxynaphthalene system, the positions C-1 and C-4 are ortho to a methoxy group, while the C-6 and C-7 positions on the adjacent ring are analogous to the para position. Generally, electrophilic attack on naphthalenes favors the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7) under kinetic control due to the superior resonance stabilization of the resulting carbocation intermediate (an arenium ion). stackexchange.com Therefore, the primary sites of reactivity on 2,3-dimethoxynaphthalene are the C-1, C-4, and C-6 positions.
A well-established method for introducing a chloromethyl group onto an aromatic ring is the Blanc-Quelet reaction, which employs formaldehyde (or its polymeric form, paraformaldehyde) and hydrogen chloride. wikipedia.orgdamascusuniversity.edu.sy In this system, the reagents generate a potent electrophile, the hydroxymethyl cation ([CH₂OH]⁺) or a related species, under acidic conditions. The electron-rich 2,3-dimethoxynaphthalene ring then attacks this electrophile. The resulting hydroxymethyl derivative is subsequently converted to the final chloromethyl product in the presence of chloride ions and the strong acid catalyst.
The reaction is typically performed by treating the aromatic substrate with a mixture of aqueous formaldehyde (formalin) or paraformaldehyde and concentrated hydrochloric acid. The conditions must be carefully controlled to prevent the formation of undesired byproducts, such as diarylmethane, which can arise from the further reaction of the chloromethylated product with another molecule of the starting material.
Lewis acid catalysts are frequently employed to enhance the reaction rate and influence the regioselectivity of chloromethylation. msu.edu Common catalysts include zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃). Their primary role is to increase the electrophilicity of the carbon source by coordinating to the oxygen atom of formaldehyde. This coordination makes the carbonyl carbon significantly more electron-deficient and susceptible to attack by the aromatic π-system. wikipedia.org
Beyond rate enhancement, the Lewis acid can play a critical role in directing the position of substitution. The methoxy groups on the naphthalene ring can act as Lewis bases, coordinating with the Lewis acid catalyst (e.g., AlCl₃). stackexchange.comechemi.com This coordination creates a bulky complex at the 2- and 3-positions, exerting a significant steric hindrance effect. stackexchange.comcanterbury.ac.nz This steric blocking can disfavor electrophilic attack at the adjacent ortho positions (C-1 and C-4), thereby promoting substitution at the less hindered, yet still electronically activated, C-6 position on the other ring. stackexchange.com By carefully selecting the Lewis acid and controlling the reaction stoichiometry, it is possible to steer the reaction toward the desired 6-substituted isomer.
| Catalyst | Anticipated Role | Expected Major Isomer(s) | Rationale |
|---|---|---|---|
| None (HCl only) | Brønsted acid catalysis | Mixture of 1- and 6-isomers | Electronic factors dominate, leading to attack at the most activated α-positions (1 and 6). |
| ZnCl₂ | Moderate Lewis acid | Increased proportion of 6-isomer | Enhances electrophilicity of formaldehyde with moderate steric influence. |
| AlCl₃ | Strong, bulky Lewis acid | Predominantly 6-isomer | Strong coordination to methoxy groups creates significant steric hindrance at positions 1 and 4, favoring attack at the C-6 position. stackexchange.comechemi.com |
The choice of solvent can profoundly impact the outcome of electrophilic aromatic substitution reactions, affecting both the reaction rate and the distribution of isomers. stackexchange.com Solvents can influence the stability of the charged arenium ion intermediate that is formed during the reaction. Polar solvents may stabilize this intermediate, while nonpolar solvents might favor a less charged transition state.
In the context of substituted naphthalenes, solvent choice has been shown to be a powerful tool for controlling regioselectivity. For instance, in the related Friedel-Crafts acylation of 2-methoxynaphthalene, switching the solvent from carbon disulfide (CS₂) to nitrobenzene can dramatically shift the major product from the 1-acetyl to the 6-acetyl isomer. This precedent suggests that a systematic investigation of solvents for the chloromethylation of 2,3-dimethoxynaphthalene could allow for the optimization of the yield of the 6-(chloromethyl) isomer. Non-reactive solvents such as carbon disulfide, nitrobenzene, or chlorinated hydrocarbons could be explored to fine-tune the product distribution.
Radical-Mediated Chloromethylation Strategies
An alternative synthetic route to 6-(chloromethyl)-2,3-dimethoxynaphthalene involves a free-radical mechanism. This strategy is fundamentally different from electrophilic substitution as it does not directly functionalize the aromatic C-H bond. Instead, it requires the pre-existence of a methyl group at the target position, which is then halogenated. The viability of this approach is therefore entirely dependent on the availability of the precursor, 6-methyl-2,3-dimethoxynaphthalene.
Side-chain (benzylic) halogenation of alkylarenes is a classic free-radical chain reaction. The process can be initiated by heat or, more commonly, by photochemical means using ultraviolet (UV) light. This method is highly selective for the substitution of hydrogens on the carbon atom directly attached to the aromatic ring (the benzylic position) over other positions.
The reaction is typically carried out by treating 6-methyl-2,3-dimethoxynaphthalene with a chlorinating agent, such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent like carbon tetrachloride (CCl₄). Irradiation with UV light initiates the reaction by homolytically cleaving the chlorine molecule into two highly reactive chlorine radicals (Cl•). A chlorine radical then abstracts a hydrogen atom from the methyl group to form HCl and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Cl₂ to yield the desired this compound and a new chlorine radical, which continues the chain reaction.
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 6-Methyl-2,3-dimethoxynaphthalene | Substrate with benzylic protons for radical abstraction. |
| Chlorinating Agent | Cl₂ (gas) or N-Chlorosuccinimide (NCS) | Source of chlorine atoms for the substitution reaction. |
| Initiator | UV Light (e.g., from a mercury-vapor lamp) | Provides energy to initiate the radical chain reaction by homolysis of the chlorinating agent. |
| Solvent | Inert solvent (e.g., CCl₄, Benzene) | Dissolves the reactants without participating in the radical reaction. |
| Temperature | Mild (often room temperature to reflux) | To maintain the reaction rate without promoting unwanted side reactions. |
Assessment of Radical Initiators and Reaction Conditions for Naphthalene Derivatives
While electrophilic aromatic substitution (such as the Blanc chloromethylation) is a common method for introducing a chloromethyl group onto an aromatic ring, radical-initiated pathways offer an alternative, particularly in the broader context of functionalizing polycyclic aromatic hydrocarbons (PAHs). The chlorine atom (Cl·) initiated oxidation of naphthalene has been studied, providing insight into radical-driven reactions on the naphthalene core. nih.gov
In these processes, radical initiators, such as chlorine atoms, can be generated photochemically or thermally. Once formed, the chlorine radical can interact with the naphthalene system in two primary ways: by abstracting a hydrogen atom from the ring to form an aryl radical and HCl, or by adding to the aromatic system to form a chlorocyclohexadienyl-type radical. nih.gov The subsequent reaction pathways determine the final products. For instance, the reaction of Cl atoms with naphthalene has been shown to yield products like chloronaphthalene, indicating that both H-atom abstraction and Cl-addition pathways are significant. nih.gov
The conditions for such radical reactions are critical. They are typically carried out in the gas phase or in inert solvents to minimize quenching of the radical species. The concentration of the radical initiator and the reaction temperature are key variables that influence the reaction rate and product distribution. While not a direct method for chloromethylation, the study of these radical reactions is essential for understanding the reactivity of the naphthalene ring and informs the development of more complex functionalization strategies that may involve radical intermediates. nih.govnih.gov
Conversion of Hydroxymethyl Precursors to Chloromethyl Derivatives
A more controlled and widely applicable method for the synthesis of this compound involves a two-stage process: first, the synthesis of the corresponding alcohol precursor, (2,3-dimethoxy-6-naphthyl)methanol, followed by the halogenation of the hydroxymethyl group.
The development of the key precursor, (2,3-dimethoxy-6-naphthyl)methanol, requires the introduction of a functional group at the 6-position of the 2,3-dimethoxynaphthalene starting material, which is then converted to the hydroxymethyl group.
Naphthylmethanol derivatives are commonly accessed through the reduction of corresponding carbonyl compounds, such as aldehydes, ketones, or esters. Powerful hydride-donating agents are typically employed for these transformations.
Lithium Aluminum Hydride (LiAlH₄) : This is a very strong reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including esters and carboxylic acids, to primary alcohols. chemistrysteps.comic.ac.ukmasterorganicchemistry.comlumenlearning.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Sodium Borohydride (NaBH₄) : A milder and more selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. lumenlearning.comwikipedia.orgresearchgate.netvu.nlnih.govorganic-chemistry.org It is often used in protic solvents like methanol or ethanol. While it reduces esters very slowly, it is a safer and more convenient alternative to LiAlH₄ for ketone and aldehyde reductions.
A related synthesis for 6-methoxy-2-naphthyl methanol involves the Red-Al reduction of a methyl 6-methoxy-2-naphthoate, demonstrating the viability of reducing ester groups on the naphthalene ring system to the desired primary alcohol. oriprobe.com
| Reducing Agent | Formula | Typical Substrates | Typical Solvents | Relative Reactivity |
|---|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Esters, Carboxylic Acids, Aldehydes, Ketones | Diethyl ether, THF | Very High |
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Methanol, Ethanol | Moderate |
A plausible multi-step synthesis to obtain (2,3-dimethoxy-6-naphthyl)methanol begins with the commercially available 2,3-dimethoxynaphthalene.
Friedel-Crafts Acylation : The first step involves introducing an acetyl group at the 6-position of the naphthalene ring. This is achieved through a Friedel-Crafts acylation reaction using acetyl chloride (CH₃COCl) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org The choice of solvent is crucial for directing the substitution to the desired position. For the related substrate 2-methoxynaphthalene, using nitrobenzene as a solvent has been shown to favor acylation at the 6-position, yielding 2-acetyl-6-methoxynaphthalene as the major product. rsc.orgorgsyn.org This regioselectivity is attributed to the solvent's influence on the stability of the intermediate carbocation. A similar outcome is expected for 2,3-dimethoxynaphthalene, leading to the formation of 6-acetyl-2,3-dimethoxynaphthalene.
Reduction of the Ketone : The resulting ketone, 6-acetyl-2,3-dimethoxynaphthalene, is then reduced to the target alcohol. This can be accomplished using sodium borohydride (NaBH₄) in an alcoholic solvent. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and upon workup with water, the resulting alkoxide is protonated to yield the secondary alcohol, 1-(2,3-dimethoxy-6-naphthyl)ethanol. To obtain the primary alcohol, an alternative route involves first converting the acetyl group into a carboxylic acid, then to an ester, which is subsequently reduced with a stronger agent like LiAlH₄. oriprobe.com A more direct conversion of the ketone to the primary alcohol is not standard. Correction: A more direct route involves the reduction of the ketone to the corresponding secondary alcohol. For the synthesis of the primary alcohol, one would typically start with the acylation to form a ketone, followed by a haloform reaction to create a carboxylic acid, esterification, and finally reduction of the ester with LiAlH₄. oriprobe.com
The final step in this synthetic pathway is the conversion of the hydroxyl group of (2,3-dimethoxy-6-naphthyl)methanol into a chloro group. This is a standard transformation for which several reagents are available.
The conversion of benzylic alcohols to their corresponding chlorides is efficiently achieved using reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).
Thionyl Chloride (SOCl₂) : This is a highly effective reagent for converting primary and secondary alcohols into alkyl chlorides. masterorganicchemistry.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite ester, which is an excellent leaving group. The subsequent displacement by a chloride ion can occur via an Sₙ2 mechanism, leading to inversion of stereochemistry, or an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration. The presence of a base like pyridine typically favors the Sₙ2 pathway. masterorganicchemistry.com The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. masterorganicchemistry.com
Phosphorus Oxychloride (POCl₃) : POCl₃ is another common reagent for the chlorination of alcohols. researchgate.net It is particularly useful for the dehydration of alcohols to form alkenes when used with a base like pyridine. masterorganicchemistry.com However, it can also be used for chlorination, often under milder conditions than SOCl₂. The reaction mechanism involves the formation of a dichlorophosphate ester intermediate, which makes the hydroxyl group a good leaving group. A subsequent nucleophilic attack by chloride ion yields the desired alkyl chloride. The use of a base such as pyridine is often employed to neutralize the HCl produced during the reaction. researchgate.net
| Reagent | Formula | Typical Conditions | Byproducts | Common Mechanism Notes |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in aprotic solvents (e.g., CH₂Cl₂); often with pyridine | SO₂, HCl | Sₙ2 (with pyridine) or Sₙi |
| Phosphorus Oxychloride | POCl₃ | Typically with pyridine (can be used as solvent) | H₃PO₄ (after hydrolysis) | Forms a phosphate ester intermediate |
Halogenation Reactions of (2,3-Dimethoxy-6-naphthyl)methanol
Evaluation of Alternative Chlorinating Agents
For the synthesis of this compound, the starting material is 2,3-dimethoxynaphthalene. The reactivity of this substrate is significantly influenced by the two electron-donating methoxy groups, which activate the naphthalene ring towards electrophilic substitution. While specific studies on a wide range of alternative chlorinating agents for this particular transformation are not extensively documented in publicly accessible literature, we can extrapolate from general knowledge of chloromethylation reactions on activated aromatic systems.
A common alternative to the formaldehyde/HCl system is the use of chloromethyl methyl ether (CMME) or bis(chloromethyl) ether (BCME). These reagents can be more reactive and may allow for milder reaction conditions. However, their high toxicity and carcinogenic nature necessitate stringent handling precautions.
Other potential, though less common, chlorinating systems could involve the use of paraformaldehyde in conjunction with a chloride source and a protic or Lewis acid. The choice of acid can modulate the reactivity of the electrophile. For instance, using a milder Lewis acid might offer better control over the reaction and minimize side reactions.
The table below outlines a comparative evaluation of potential chlorinating systems for the synthesis of this compound, based on general principles of chloromethylation reactions.
| Chlorinating System | Potential Advantages | Potential Disadvantages |
| Formaldehyde / HCl / ZnCl₂ | Readily available and cost-effective reagents. | Harsh conditions, potential for byproduct formation (e.g., diarylmethanes). |
| Chloromethyl methyl ether (CMME) | Higher reactivity, may allow for milder conditions. | Highly toxic and carcinogenic. |
| Bis(chloromethyl) ether (BCME) | Very high reactivity. | Extremely toxic and carcinogenic. |
| Paraformaldehyde / Lewis Acid | Tunable reactivity based on the choice of Lewis acid. | May require optimization for specific substrates. |
Exploration of Chemo- and Regioselectivity in this compound Synthesis
The successful synthesis of this compound is critically dependent on controlling the chemo- and regioselectivity of the chloromethylation reaction. The presence of two activating methoxy groups and multiple potential reaction sites on the naphthalene ring system makes this a non-trivial challenge.
Directing Effects of Methoxy Substituents on Naphthalene Electrophilic Substitution
The regiochemical outcome of the electrophilic substitution on 2,3-dimethoxynaphthalene is dictated by the powerful directing effects of the two methoxy groups. As ortho-, para-directing activators, they increase the electron density at specific positions on the naphthalene ring, making these sites more susceptible to electrophilic attack.
In the case of 2,3-dimethoxynaphthalene, the positions ortho and para to each methoxy group are activated. The C-1, C-4, C-5, and C-8 positions are ortho to one of the methoxy groups, while the C-6 and C-7 positions are para to the C-3 and C-2 methoxy groups, respectively. The electrophilic attack is most likely to occur on the same ring as the substituents.
Considering the electronic effects, the most activated positions are C-1, C-4, C-6, and C-7. However, steric hindrance from the adjacent methoxy group and the peri-hydrogens (at C-4 and C-5) can influence the final product distribution. The formation of the 6-substituted product, this compound, indicates that the electrophile attacks at the position para to the C-3 methoxy group. This is often favored in electrophilic aromatic substitutions as it minimizes steric interactions.
The relative reactivity of the possible substitution positions can be summarized as follows:
| Position | Relationship to Methoxy Groups | Expected Reactivity |
| 1 | ortho to C-2 | Activated, but sterically hindered |
| 4 | ortho to C-3 | Activated, but sterically hindered by peri-hydrogen |
| 5 | - | Less activated |
| 6 | para to C-3 | Highly activated, sterically accessible |
| 7 | para to C-2 | Highly activated, sterically accessible |
| 8 | - | Less activated |
Stereochemical Considerations in Side-Chain Functionalization
The synthesis of this compound itself does not involve the creation of a stereocenter, as the chloromethyl group is achiral. However, this compound is a valuable precursor for further side-chain functionalization, which can lead to the formation of chiral molecules.
For instance, nucleophilic substitution of the chloride with a chiral nucleophile would result in a chiral product. Similarly, if the benzylic proton of the chloromethyl group were to be removed to form a carbanion, subsequent reaction with an electrophile could, in principle, generate a stereocenter if the substituents on the incoming electrophile are appropriate.
At the stage of its synthesis, stereochemical considerations are not a primary concern. However, the purity and reactivity of this compound are crucial for its successful use in subsequent stereoselective transformations.
Chromatographic and Spectroscopic Methods for Isomer Separation and Identification
Given the potential for the formation of isomeric products during the chloromethylation of 2,3-dimethoxynaphthalene, effective methods for the separation and identification of the desired 6-isomer are essential.
Chromatographic Methods:
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Isomers of chloromethylated naphthalenes, due to their potential differences in boiling points and polarity, can often be separated using capillary GC columns with various stationary phases. The choice of a non-polar or a polar stationary phase can be optimized to achieve the best separation.
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique, particularly useful for less volatile or thermally labile compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common method for separating aromatic isomers. The separation is based on differences in hydrophobicity. Normal-phase HPLC could also be employed.
Spectroscopic Methods for Identification:
Once separated, the identification of the correct isomer relies on a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule. For this compound, the characteristic signals for the chloromethyl group (-CH₂Cl), the methoxy groups (-OCH₃), and the aromatic protons would be key identifiers. The specific substitution pattern can be confirmed through 2D NMR techniques like COSY and HMBC.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the elemental composition, and the fragmentation pattern can offer clues about the structure.
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl halide, as well as the C-O bonds of the methoxy groups, would be expected.
The following table summarizes the expected spectroscopic data for the starting material, which is crucial for monitoring the reaction and identifying the product.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 2,3-Dimethoxynaphthalene | ~7.5 (s, 2H), ~7.3 (m, 2H), ~7.1 (m, 2H), ~3.9 (s, 6H) | ~149, ~129, ~127, ~124, ~106, ~56 | 188 (M⁺) |
Note: The predicted NMR data is based on general chemical shift ranges and the known spectrum of 2,3-dimethoxynaphthalene. Actual values may vary depending on the solvent and experimental conditions.
Chemical Transformations and Derivatization of 6 Chloromethyl 2,3 Dimethoxynaphthalene
Nucleophilic Substitution Reactions of the Benzylic Chloride Moiety
The primary mode of reactivity for 6-(chloromethyl)-2,3-dimethoxynaphthalene is the nucleophilic substitution of the chloride atom at the benzylic position. This susceptibility to substitution is a characteristic feature of benzylic halides, which can react through both SN1 and SN2 mechanisms depending on the reaction conditions and the nature of the nucleophile. The chloromethyl group of related compounds, such as 2-(chloromethyl)-6-methoxynaphthalene, is known to readily undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, to form a range of derivatives smolecule.com.
Formation of Hydroxymethyl Derivatives
The conversion of this compound to its corresponding hydroxymethyl derivative, (2,3-dimethoxynaphthalen-6-yl)methanol, can be achieved through hydrolysis. This reaction typically involves treating the benzylic chloride with water or a hydroxide source. The hydrolysis of benzylic chlorides is a standard transformation in organic synthesis, often proceeding readily due to the stability of the intermediate benzylic carbocation in an SN1 pathway or the accessibility of the benzylic carbon in an SN2 pathway.
| Reactant | Reagents/Conditions | Product | Yield | Reference |
| 2-(Dibromomethyl)-6-methoxynaphthalene | Acetone, Water, 24 °C, 10 hours | 6-Methoxy-2-naphthaldehyde | - | google.com |
This table shows an analogous hydrolysis of a dihalomethyl group to an aldehyde. The hydrolysis of the monochloromethyl group to an alcohol is a related fundamental transformation.
Synthesis of Cyanomethyl and Formyl Derivatives
The introduction of a cyano group to form 6-(cyanomethyl)-2,3-dimethoxynaphthalene can be accomplished by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. This reaction proceeds via an SN2 mechanism and is a common method for carbon chain extension.
The resulting cyanomethyl derivative can then be converted to the corresponding formyl derivative, 2,3-dimethoxy-6-naphthaldehyde. This transformation can be achieved through methods such as the Stephen aldehyde synthesis, which involves the reduction of the nitrile to an imine followed by hydrolysis. Alternatively, the Sommelet reaction provides a direct route from the benzylic chloride to the aldehyde. This reaction involves the treatment of the benzylic halide with hexamine, followed by hydrolysis of the resulting quaternary ammonium salt wikipedia.org. The Sommelet reaction has been successfully applied to the synthesis of 6-methoxy-2-naphthaldehyde from 2-bromomethyl-6-methoxynaphthalene google.com.
| Reactant | Reagents/Conditions | Product | Yield | Reference |
| 2-Bromomethyl-6-methoxynaphthalene | 1. Hexamine, glacial acetic acid, water, reflux; 2. Concentrated HCl, reflux | 6-Methoxy-2-naphthaldehyde | - | google.com |
| 2-Chloromethylthiophene | Hexamine | Thiophene-2-carboxaldehyde | - | wikipedia.org |
Preparation of (Dialkylamino)methyl and Other Nitrogen-Containing Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of the corresponding (aminomethyl)naphthalene derivatives. This nucleophilic substitution reaction is a straightforward method for introducing nitrogen-containing functional groups. The reactivity of the benzylic chloride allows for facile displacement by the amine nucleophile.
| Reactant | Nucleophile | Product | Reference |
| 2-(Chloromethyl)-6-methoxynaphthalene | Amines | Amine derivatives | smolecule.com |
| Benzyl halide | Hexamine, followed by hydrolysis | Benzylamine (Delépine reaction) | wikipedia.org |
Exploration of Reactivity with Sulfur and Oxygen Nucleophiles
Similar to nitrogen nucleophiles, sulfur and oxygen nucleophiles can also displace the chloride in this compound. Reaction with thiols or thiolates will yield the corresponding thioether derivatives. For instance, treatment with a thiol in the presence of a base, or with a pre-formed thiolate salt, would lead to the formation of a (thioalkyl)methyl or (thioaryl)methyl naphthalene (B1677914).
The Williamson ether synthesis provides a classic route to ether derivatives by reacting the benzylic chloride with an alkoxide or a phenoxide masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com. The alkoxide or phenoxide, typically generated by treating an alcohol or phenol with a strong base like sodium hydride, acts as the nucleophile to displace the chloride and form a new carbon-oxygen bond. This method is highly effective for primary alkyl halides like the chloromethyl group in the substrate masterorganicchemistry.comyoutube.com.
| Reactant | Nucleophile/Conditions | Product Type | Reference Principle |
| Alkyl Halide | Alkoxide (RO⁻) | Ether (R-O-R') | Williamson Ether Synthesis masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com |
| 2-(Chloromethyl)-6-methoxynaphthalene | Alcohols | Ether derivatives | smolecule.com |
Cross-Coupling Reactions and Polymerization Pathways
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. While aryl and vinyl halides are the most common substrates, benzylic halides can also participate in certain cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds beilstein-journals.orgmdpi.com. While less common than with aryl halides, benzylic chlorides can undergo Suzuki-Miyaura coupling under specific conditions.
The Sonogashira coupling reaction is another powerful palladium-catalyzed transformation that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, often with a copper(I) co-catalyst libretexts.orgwikipedia.org. The direct Sonogashira coupling of benzylic halides is not as prevalent as with sp²-hybridized carbons. However, variations of this reaction, such as the acyl Sonogashira reaction which couples terminal alkynes with acyl chlorides, demonstrate the broad utility of palladium and copper catalysis in forming alkyne linkages mdpi.comresearchgate.net.
The Kumada coupling, which utilizes a Grignard reagent as the nucleophile, is also effective for coupling with organic halides, including aryl and vinyl halides, and in some cases, can be applied to benzylic systems wikipedia.org.
| Coupling Reaction | Typical Electrophile | Typical Nucleophile | Catalyst System | Product |
| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboron Compound | Palladium Catalyst, Base | Biaryl, Styrene, etc. |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst, Base | Aryl/Vinyl Alkyne |
| Kumada | Aryl/Vinyl Halide | Grignard Reagent | Nickel or Palladium Catalyst | Biaryl, Styrene, etc. |
Potential for Development of Polymeric Material Precursors
The structure of this compound suggests its potential as a monomer for the synthesis of advanced polymeric materials. The chloromethyl group is a key functional group for polymerization reactions, such as polycondensation and the synthesis of conjugated polymers. While specific research on the polymerization of this compound is not extensively documented, the reactivity of similar chloromethylated aromatic compounds and the use of the dimethoxynaphthalene core in polymer science provide a strong basis for its potential applications.
The 2,3-dialkoxynaphthalene unit is a known building block for conjugated polymers used in organic electronics. mdpi.com For instance, a conjugated copolymer incorporating a 2,3-bis(2-ethylhexyloxy)naphthalene moiety has been synthesized via direct arylation polymerization (DAP) for use in organic solar cells. mdpi.com This highlights the utility of the 2,3-dialkoxynaphthalene core in creating materials with desirable optoelectronic properties. The presence of a chloromethyl group on this core in this compound offers a direct route to incorporate this valuable moiety into polymer chains.
The potential polymerization pathways for this compound are varied. It could undergo self-condensation under Friedel-Crafts conditions to form a poly(methylene-naphthalene) type structure. More controlled polymerization could be achieved by reacting it with other monomers. For example, in a Williamson ether synthesis-type polycondensation, it could react with a bisphenol to yield a polyether. Similarly, reaction with a diamine could produce a polyamine.
The table below outlines potential polymerization reactions involving this compound, drawing parallels from the known reactivity of chloromethylated aromatic compounds and naphthalene-based polymers.
| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |
| Polycondensation | Bisphenols | Polyether | High thermal stability, good dielectric properties |
| Polycondensation | Diamines | Polyamine | Chelating properties, potential for further functionalization |
| Cationic Polymerization | Lewis Acid | Poly(methylene-naphthalene) | Potentially semiconducting, fluorescent |
| Suzuki Coupling (after conversion to boronic ester) | Dihaloarenes | Conjugated Polymer | Optoelectronic applications (OLEDs, OPVs) |
Ring-Opening and Cyclization Reactions Utilizing the Chloromethyl Moiety
The chloromethyl group in this compound is an excellent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for its use in various ring-forming reactions, including intramolecular cyclizations and the synthesis of heterocyclic systems.
Intramolecular Cyclization Strategies in Naphthalene Chemistry
Intramolecular cyclization reactions are powerful tools for the construction of fused-ring systems. In the context of this compound, the chloromethyl group can react with a nucleophilic site on a side chain attached to the naphthalene core to form a new ring. A common strategy involves an intramolecular Friedel-Crafts alkylation. For this to occur, a suitable side chain, typically containing an aromatic ring or a double bond, would need to be introduced elsewhere on the naphthalene ring.
For example, if a phenoxy group were present at the 7-position of the this compound, an acid-catalyzed intramolecular cyclization could lead to the formation of a six-membered ring, resulting in a dibenzofuran derivative. The electron-donating methoxy (B1213986) groups on the naphthalene ring would activate the aromatic system, facilitating the electrophilic aromatic substitution.
The regioselectivity of such cyclizations is an important consideration and is influenced by the position of the reacting groups and the reaction conditions. Studies on related naphthalene systems have demonstrated the feasibility of such intramolecular electrophilic cyclizations to create complex polycyclic aromatic structures.
Reactivity in Heterocyclic Synthesis and Annulation Reactions
The chloromethyl group of this compound is a key functional group for the synthesis of a wide range of heterocyclic compounds. Through nucleophilic substitution reactions, the chloromethyl group can be replaced by various heteroatom-containing nucleophiles, which can then undergo subsequent cyclization to form heterocyclic rings.
A common approach is the reaction with binucleophilic reagents. For instance, reaction with a primary amine followed by intramolecular cyclization can lead to the formation of nitrogen-containing heterocycles. Similarly, reaction with thiourea or substituted thioureas can be a pathway to thiazole derivatives.
The synthesis of phenothiazines, a class of sulfur and nitrogen-containing heterocycles, often involves the reaction of a substituted aminothiophenol with a quinone derivative. researchgate.net While not a direct reaction of the chloromethyl group, this demonstrates a strategy for annulation (ring fusion) on a naphthalene-related core. By analogy, this compound could be first converted to a thiol or an amine derivative, which could then participate in cyclization reactions to form fused heterocyclic systems.
The following table provides examples of potential heterocyclic syntheses starting from this compound, based on the known reactivity of chloromethylarenes.
| Reagent | Intermediate | Heterocyclic Product | Class of Heterocycle |
| Primary Amine (R-NH2) | N-substituted aminomethylnaphthalene | Dihydro-1H-benzo[f]isoindole derivative | Nitrogen heterocycle |
| Thiourea | Naphthalenylmethylisothiouronium salt | Aminomethyl(naphthalenyl)thiazole derivative | Thiazole |
| Sodium Sulfide | Bis(naphthalenylmethyl)sulfide | - | Thioether |
| o-Aminothiophenol | 2-((naphthalenylmethyl)thio)aniline | Benzo[b]thiazepine derivative | Thiazepine |
Applications in Organic Synthesis and Advanced Materials
Role as a Versatile Synthetic Intermediate
The chloromethyl group attached to the naphthalene (B1677914) ring system is a key feature that allows 6-(chloromethyl)-2,3-dimethoxynaphthalene to function as a potent electrophile in a variety of chemical transformations. This reactivity is the foundation of its role as a building block for more elaborate molecular structures.
The ability to form new carbon-carbon and carbon-heteroatom bonds via nucleophilic substitution at the chloromethyl position makes this compound a valuable precursor for the synthesis of complex naphthalene-based molecules. The electron-rich 2,3-dimethoxynaphthalene (B160810) core can influence the reactivity and properties of the resulting products. While specific examples detailing the elaboration of this compound are not extensively documented in publicly available literature, the analogous reactivity of other chloromethylnaphthalene derivatives provides a clear indication of its synthetic potential. For instance, reactions with carbanions, cyanides, and other carbon nucleophiles would lead to the extension of the carbon framework, enabling the construction of intricate polycyclic systems or the attachment of side chains with specific functionalities.
The chloromethyl group is an excellent electrophilic site for the introduction of a wide array of functional groups. Its reaction with various nucleophiles can be used to install functionalities that are otherwise difficult to introduce directly onto the naphthalene ring. This versatility allows for the synthesis of a diverse library of 2,3-dimethoxynaphthalene derivatives with tailored properties.
Table 1: Potential Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Product |
| Hydroxide | Sodium Hydroxide | Hydroxymethyl | Intermediate for aldehydes, carboxylic acids |
| Alkoxide | Sodium Methoxide | Alkoxymethyl ether | Modification of solubility and electronic properties |
| Thiolate | Sodium Thiophenoxide | Thiomethyl ether | Precursor for sulfur-containing heterocycles |
| Amine | Ammonia, Primary/Secondary Amines | Aminomethyl | Synthesis of biologically active compounds |
| Azide | Sodium Azide | Azidomethyl | Precursor for amines (via reduction) and triazoles (via cycloaddition) |
| Cyanide | Sodium Cyanide | Cyanomethyl | Chain extension, precursor for carboxylic acids and amines |
| Malonate Ester | Diethyl Malonate | Substituted ethyl ester | Carbon-carbon bond formation for further elaboration |
These transformations are fundamental in synthetic organic chemistry and highlight the role of this compound as a versatile intermediate for accessing a broad spectrum of functionalized naphthalene systems.
Protecting Group Chemistry Derived from Related Analogs
Protecting groups are crucial tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. The development of new protecting groups with unique cleavage conditions is an ongoing area of research. While the direct application of this compound as a protecting group is not well-established, its structure suggests potential in this area, drawing parallels with other benzyl-type protecting groups.
The 2,3-dimethoxynaphthylmethyl moiety, which would be introduced by reacting this compound with a substrate containing a hydroxyl, amino, or other nucleophilic group, could potentially serve as a temporary protecting group. The electronic nature of the dimethoxylated naphthalene ring would influence the stability of the protected intermediate and the conditions required for its removal. The electron-donating methoxy (B1213986) groups would be expected to stabilize a cationic intermediate formed during cleavage, potentially allowing for deprotection under milder acidic conditions compared to a simple benzyl group.
The utility of a protecting group is largely defined by the conditions under which it can be removed and its compatibility with other protecting groups in the synthetic scheme (orthogonality). For a hypothetical 2,3-dimethoxynaphthylmethyl protecting group, a key area of investigation would be the specific reagents and conditions required for its cleavage.
Table 2: Plausible Cleavage Conditions for a Hypothetical 2,3-Dimethoxynaphthylmethyl Protecting Group
| Cleavage Condition | Reagent Class | Plausible Mechanism | Orthogonality Considerations |
| Acidolysis | Strong to mild acids (e.g., TFA, HCl) | Formation of a stabilized carbocation | May cleave other acid-labile groups (e.g., Boc, trityl) |
| Hydrogenolysis | H₂, Pd/C | Cleavage of the benzylic C-O or C-N bond | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups) |
| Oxidative Cleavage | DDQ, CAN | Formation of a stabilized radical cation | Sensitive to other electron-rich aromatic systems |
The concept of orthogonality is critical in complex syntheses. mdpi.com An ideal protecting group can be removed without affecting other protecting groups present in the molecule. nih.gov The 2,3-dimethoxynaphthylmethyl group's potential for oxidative cleavage, for instance, could offer orthogonality with acid-labile and base-labile protecting groups, making it a potentially valuable addition to the synthetic chemist's toolbox. However, thorough experimental validation would be required to establish its practical utility and orthogonality profile.
Development of Advanced Organic Materials Precursors
The 2,3-dimethoxynaphthalene core is an attractive building block for the synthesis of advanced organic materials due to its rigid, planar structure and its electron-rich nature, which can facilitate charge transport. The introduction of a reactive handle like the chloromethyl group at the 6-position provides a convenient point for polymerization or for linking the naphthalene unit into larger conjugated systems.
Research into functional organic materials has utilized 2,3-dialkoxynaphthalene derivatives in the synthesis of conjugated polymers for applications in organic electronics. mdpi.com For example, polymers incorporating 2,3-dialkoxynaphthalene units have been synthesized via direct arylation polymerization (DAP) for potential use as donor materials in organic solar cells. mdpi.com The solubility and electronic properties of these materials can be tuned by modifying the alkoxy substituents.
While the direct use of this compound in this context is not explicitly reported, its potential as a monomer is evident. The chloromethyl group could be converted to other functionalities suitable for various polymerization techniques, such as Suzuki or Stille coupling, or it could potentially be used in polycondensation reactions. The resulting materials would be expected to possess interesting photophysical and electronic properties derived from the 2,3-dimethoxynaphthalene unit, making them candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The synthesis of dibenzo-fused naphthodisiloles and -diphospholes, which are π-extended systems containing a naphthalene core, further highlights the utility of naphthalene derivatives in creating novel functional materials with unique photophysical properties.
Potential in Organic Electronics (e.g., OLEDs, OFETs)
The core structure of this compound is a promising scaffold for the development of organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dimethoxynaphthalene unit provides a rigid, planar, and electron-rich aromatic system, which is a desirable characteristic for facilitating charge transport. The electron-donating nature of the two methoxy groups can enhance the highest occupied molecular orbital (HOMO) energy level of resulting materials, which is a critical parameter for efficient hole injection and transport in p-type organic semiconductors.
The reactive chloromethyl group at the 6-position offers a convenient handle for chemists to introduce a variety of other functional groups or to incorporate the naphthalene unit into larger conjugated systems. Through nucleophilic substitution reactions, the chlorine atom can be readily displaced by various moieties to tune the electronic and physical properties of the resulting molecule. For instance, coupling reactions can be employed to extend the π-conjugation of the naphthalene core, a common strategy for designing materials with high charge carrier mobilities.
While direct applications of this compound in OLEDs and OFETs have not been explicitly reported, related naphthalene-based materials have shown significant promise. For example, various naphthalene derivatives have been synthesized and investigated as active materials in ambipolar OFETs. Furthermore, broader families of π-conjugated systems containing fused aromatic rings are a major focus in the development of high-performance organic semiconductors. The structural motifs present in this compound suggest its potential as a precursor to materials that could exhibit favorable charge transport properties for use in organic electronic devices.
Synthesis of Photoactive or Fluorescent Naphthalene Derivatives
The inherent photophysical properties of the naphthalene core make this compound an attractive starting material for the synthesis of novel photoactive and fluorescent materials. Naphthalene derivatives are well-known for their fluorescence, and the emission properties can be finely tuned by the introduction of various substituents onto the aromatic rings.
The electron-donating methoxy groups on the 2- and 3-positions of the naphthalene ring are expected to influence the photoluminescence of its derivatives, potentially leading to materials with high fluorescence quantum yields. The chloromethyl group at the 6-position serves as a key reaction site for the attachment of other chromophores or functional groups that can modulate the absorption and emission characteristics of the molecule.
For instance, the reaction of the chloromethyl group with amines or other nucleophiles can lead to the formation of a wide array of new naphthalene derivatives. This synthetic versatility allows for the rational design of fluorescent probes and labels. A notable example of a fluorescent probe based on a similar structure is 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which is known to be an environment-sensitive fluorophore. Although structurally different, the development of 6DMN highlights the potential of the 2,3-disubstituted naphthalene scaffold in creating sophisticated fluorescent molecules. By strategically modifying the this compound molecule, it may be possible to create new fluorescent dyes with tailored properties for applications in sensing, imaging, and materials science.
The potential for this compound to act as a precursor is also suggested by research on related compounds like 2-(chloromethyl)-6-methoxynaphthalene, which has been identified as a potential building block for more complex organic molecules in material science. sigmaaldrich.com This underscores the role of chloromethylated naphthalenes as versatile intermediates in the synthesis of functional organic materials.
Computational and Theoretical Investigations of 6 Chloromethyl 2,3 Dimethoxynaphthalene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic structure of 6-(Chloromethyl)-2,3-dimethoxynaphthalene. These theoretical approaches offer a detailed understanding of its molecular geometry, orbital interactions, and electron distribution.
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable molecular geometry. nih.gov This process, known as geometry optimization, identifies the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. The optimized structure provides a foundational understanding of the molecule's steric and electronic properties.
Table 1: Optimized Geometrical Parameters of this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 | C-C-C (aromatic) | 118 - 121 |
| C-O | 1.36 | C-O-C | 117 |
| C-Cl | 1.78 | C-C-Cl | 110 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Reactivity
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. aimspress.com The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich dimethoxynaphthalene ring, while the LUMO may be distributed over the chloromethyl group, indicating sites for nucleophilic and electrophilic attack, respectively.
Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.
Natural Bond Orbital (NBO) Analysis for Intramolecular Electron Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and electron delocalization. faccts.denih.gov This analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.de For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the methoxy (B1213986) groups into the naphthalene (B1677914) ring system. This delocalization contributes to the stability of the molecule and influences its reactivity. The analysis can also reveal hyperconjugative interactions, such as those between the C-H bonds of the methyl groups and the aromatic ring.
Prediction of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of molecules, providing valuable information that can aid in the interpretation of experimental data.
Theoretical Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational spectra, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), can be calculated using DFT. nih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule. nih.gov For this compound, characteristic vibrational modes would include the stretching of the C-H bonds in the aromatic ring and the methyl and chloromethyl groups, C-O stretching of the methoxy groups, and the C-Cl stretching of the chloromethyl group. scirp.org Comparing the calculated spectra with experimental data can help in the assignment of vibrational bands and confirm the molecular structure. nih.gov
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-O Stretch | 1250 - 1050 |
Note: The data in this table is illustrative and represents typical frequency ranges for the specified vibrational modes.
UV-Visible Absorption Spectroscopy (TD-DFT Calculations)
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. researchgate.net For this compound, the UV-Vis spectrum is expected to show characteristic π → π* transitions associated with the naphthalene ring system. The positions and intensities of these absorption bands are influenced by the methoxy and chloromethyl substituents. TD-DFT calculations can provide insights into the nature of these electronic transitions and help in understanding the photophysical properties of the molecule. nih.gov
Table 4: Predicted UV-Visible Absorption Data for this compound (Illustrative Data)
| Transition | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S₀ → S₁ | 320 | 0.15 |
| S₀ → S₂ | 280 | 0.85 |
Note: The data in this table is illustrative and represents typical values obtained from TD-DFT calculations for substituted naphthalenes.
Theoretical Studies on Reaction Mechanisms and Regioselectivity
Theoretical studies on the reaction mechanisms involving this compound and its parent scaffold, 2,3-dimethoxynaphthalene (B160810), are pivotal for rationalizing and predicting the outcomes of chemical transformations. Computational chemistry provides powerful tools to explore the intricate details of reaction pathways and the factors controlling regioselectivity in electrophilic aromatic substitution reactions.
Energy Profiles for Electrophilic Aromatic Substitution on Dimethoxynaphthalenes
The regioselectivity of electrophilic aromatic substitution (EAS) on 2,3-dimethoxynaphthalene is a critical aspect that dictates the position of incoming electrophiles. The two methoxy groups, being ortho-para directing and activating, significantly influence the electron density distribution of the naphthalene ring system. In 2,3-dimethoxynaphthalene, the positions available for substitution are C1, C4, C5, C6, C7, and C8. Due to symmetry, these are reduced to the C1 (equivalent to C4, C5, and C8) and C6 (equivalent to C7) positions.
Experimental studies on the nitration of 2,3-dimethoxynaphthalene have shown that substitution occurs preferentially at the C1 and C6 positions, leading to the formation of 1-nitro-2,3-dimethoxynaphthalene and 6-nitro-2,3-dimethoxynaphthalene, respectively. rsc.org This experimental outcome provides a basis for constructing theoretical energy profiles for the electrophilic attack at different positions.
The generally accepted mechanism for EAS involves the formation of a Wheland intermediate (also known as an arenium ion or sigma complex), which is a resonance-stabilized carbocation. The stability of this intermediate is a key factor in determining the reaction rate and, consequently, the preferred site of substitution. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of the transition states and intermediates along the reaction coordinate for the attack of an electrophile at each possible position.
A representative energy profile for the electrophilic aromatic substitution on a dimethoxynaphthalene system is depicted below. The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form the Wheland intermediate, which is the rate-determining step, followed by the rapid loss of a proton to restore aromaticity.
| Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| Reactants | 2,3-Dimethoxynaphthalene + E+ | 0 |
| Transition State 1 (TS1) | Formation of the Wheland intermediate | ΔG‡1 |
| Wheland Intermediate | Resonance-stabilized carbocation | ΔGintermediate |
| Transition State 2 (TS2) | Deprotonation of the Wheland intermediate | ΔG‡2 |
| Products | Substituted 2,3-dimethoxynaphthalene + H+ | ΔGreaction |
This is an interactive data table based on a generalized model for electrophilic aromatic substitution.
For 2,3-dimethoxynaphthalene, the methoxy groups at C2 and C3 positions enhance the electron density at the C1 and C4 positions through resonance. Therefore, the Wheland intermediates formed by electrophilic attack at these positions are expected to be more stabilized compared to the attack at the C6 position. However, steric hindrance from the adjacent methoxy group at C2 can disfavor the attack at C1. Computational studies on analogous systems suggest that the balance between electronic and steric effects determines the final regiochemical outcome.
Computational Modeling of Halogenation Pathways
Computational modeling of halogenation pathways for dimethoxynaphthalenes can provide detailed insights into the reaction mechanism, including the nature of the halogenating agent and the structure of the transition states. Flavin-dependent halogenases, for instance, are enzymes that can selectively halogenate aromatic compounds. frontiersin.org Computational studies on these enzymes have utilized DFT to model the halogenation of tryptophan, providing a framework for understanding the halogenation of other electron-rich aromatic systems like 2,3-dimethoxynaphthalene. frontiersin.org
The mechanism of electrophilic halogenation is believed to proceed via a Wheland intermediate, similar to other EAS reactions. frontiersin.org The nature of the active halogenating species (e.g., Cl2, HOCl, or a Lewis acid-activated halogen) can significantly influence the reaction pathway and selectivity.
Computational models can be used to evaluate the energy barriers for the formation of the sigma complex at different positions on the 2,3-dimethoxynaphthalene ring. These calculations can help in predicting the most likely site of halogenation. For instance, the RegioSQM method, a computational tool for predicting the regioselectivity of EAS reactions, protonates all aromatic C-H bonds and identifies the carbon with the lowest free energy as the most nucleophilic center. chemrxiv.orgrsc.org Such an approach could be applied to 2,3-dimethoxynaphthalene to predict the preferred site of halogenation.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure of this compound is determined by the intricate interplay of various intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures containing the 2,3-dimethoxynaphthalene moiety can provide valuable insights into its likely crystal packing and the nature of the non-covalent interactions that govern its supramolecular assembly.
A relevant example is the crystal structure of 2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one. nih.gov In this structure, the dimethoxy-substituted naphthalene ring system is a key component. The analysis of its crystal packing reveals the importance of hydrogen bonding and C-H···O interactions in the formation of the crystal lattice. nih.gov
In the hypothetical crystal structure of this compound, several types of intermolecular interactions would be expected to play a crucial role:
π-π Stacking: The planar naphthalene core is predisposed to engage in π-π stacking interactions with neighboring molecules. These interactions, driven by a combination of electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic compounds.
C-H···π Interactions: The hydrogen atoms of the chloromethyl group and the aromatic rings can interact with the electron-rich π-system of adjacent naphthalene rings.
C-H···O Interactions: The hydrogen atoms of the methyl groups and the naphthalene ring can form weak hydrogen bonds with the oxygen atoms of the methoxy groups of neighboring molecules.
Halogen Bonding: The chlorine atom of the chloromethyl group could potentially participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule.
The following table summarizes the key crystallographic parameters and interaction types observed in a related dimethoxynaphthalene derivative, which can serve as a model for understanding the crystal packing of this compound.
| Parameter | Value (for a model system) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Key Intermolecular Interactions | O-H···O hydrogen bonds, C-H···O interactions, π-π stacking |
| Packing Motif | Formation of inversion dimers and chains |
This is an interactive data table based on data from a related crystal structure containing a 2,3-dimethoxynaphthalene moiety. nih.gov
The understanding of these intermolecular forces is not only of fundamental academic interest but also has practical implications in materials science, as the crystal packing can significantly influence the physical properties of the compound, such as its melting point, solubility, and solid-state reactivity.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of 6-(Chloromethyl)-2,3-dimethoxynaphthalene and related compounds typically relies on established organic reactions. However, future research is anticipated to focus on the development of more sustainable and efficient synthetic methodologies.
Traditional synthesis of similar chloromethylnaphthalenes often involves electrophilic aromatic substitution, such as the Friedel-Crafts reaction. smolecule.com This can be achieved by treating the parent naphthalene (B1677914) compound with a chloromethylating agent in the presence of a Lewis acid catalyst. smolecule.com For this compound, this would involve the chloromethylation of 2,3-dimethoxynaphthalene (B160810). The directing effects of the two methoxy (B1213986) groups would influence the position of the incoming chloromethyl group.
Future research into novel synthetic routes could explore:
Catalyst Development : Investigating new, more environmentally friendly catalysts to replace traditional Lewis acids, which are often used in stoichiometric amounts and can generate significant waste. This could include solid acid catalysts or recyclable catalytic systems.
Alternative Chloromethylating Agents : Exploring less hazardous alternatives to common chloromethylating agents, which can be highly toxic and carcinogenic.
Flow Chemistry : The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.
C-H Functionalization : Direct C-H functionalization of the naphthalene core represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.netresearchgate.netnih.gov Research in this area could lead to more direct and efficient syntheses of this compound.
The following table outlines potential areas for improvement in the synthesis of this compound:
| Area of Improvement | Traditional Approach | Potential Novel Approach |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) | Recyclable solid acid catalysts, heterogeneous catalysts |
| Reagents | Hazardous chloromethylating agents | Development of safer, less toxic alternatives |
| Process | Batch production | Continuous flow synthesis for enhanced safety and control |
| Atom Economy | Multi-step synthesis from functionalized precursors | Direct C-H bond functionalization |
Advanced Applications in Bioorganic Chemistry (excluding clinical trials and dosage)
The reactivity of the chloromethyl group makes this compound a useful building block in bioorganic chemistry. The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution, allowing for the covalent attachment of this naphthalene scaffold to other molecules. smolecule.com
Future research in this area could focus on:
Synthetic Intermediate for Bioactive Molecules : The dimethoxynaphthalene core is a feature in some biologically active compounds. lifechemicals.com this compound could serve as a key intermediate in the synthesis of novel analogues of these compounds. For instance, it has been used in the synthesis of certain triazine derivatives with potential antimicrobial activity.
Bioconjugation : The chloromethyl group can react with nucleophilic residues on biomolecules, such as the thiol groups of cysteine residues in proteins. This allows for the site-specific labeling of proteins with the dimethoxynaphthalene moiety. Such bioconjugation strategies are crucial for studying protein function and localization.
Molecular Probes and Dyes : Naphthalene derivatives often exhibit interesting photophysical properties. lifechemicals.com Derivatives of this compound could be explored as fluorescent probes for bioimaging applications. The naphthalene core could be further functionalized to tune its fluorescence properties.
Rational Design of Derivatives with Tuned Physicochemical Characteristics
The rational design of new molecules with specific properties is a cornerstone of modern medicinal and materials chemistry. ijpsjournal.comrsc.orgnih.gov By systematically modifying the structure of this compound, it is possible to tune its physicochemical properties for specific applications.
Key areas for future research include:
Structure-Activity Relationship (SAR) Studies : By synthesizing a library of derivatives where the naphthalene core is further substituted, it is possible to establish relationships between the chemical structure and biological activity. rsc.org For example, the introduction of different functional groups could influence the binding affinity of the molecule to a biological target.
In Silico Design : Computational methods can be used to predict the properties of virtual derivatives of this compound. ijpsjournal.comijpsjournal.com This can help to prioritize the synthesis of compounds with desired characteristics, such as improved solubility or specific electronic properties.
Tuning Lipophilicity and Solubility : The two methoxy groups on the naphthalene ring influence its lipophilicity. By modifying these groups or introducing other substituents, the water solubility and membrane permeability of the resulting compounds can be altered, which is crucial for the development of biologically active molecules.
The table below illustrates how modifications to the core structure could tune its properties:
| Structural Modification | Potential Effect on Physicochemical Properties |
| Introduction of polar groups (e.g., -OH, -COOH) | Increased water solubility |
| Introduction of lipophilic groups (e.g., alkyl chains) | Increased lipophilicity, potential for membrane interaction |
| Modification of methoxy groups | Altered electronic properties and metabolic stability |
| Further substitution on the aromatic rings | Changes in steric and electronic properties, influencing biological interactions |
Integration of Green Chemistry Principles in Synthesis and Application
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and application of this compound and its derivatives present several opportunities for the integration of these principles.
Future research should prioritize:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency : Developing synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption.
Waste Reduction : Designing synthetic pathways with high atom economy, minimizing the formation of byproducts and waste.
Renewable Feedstocks : Exploring the possibility of deriving the naphthalene core from renewable resources, although this is a long-term challenge for aromatic compounds.
Biodegradability : Designing derivatives that are biodegradable, reducing their persistence in the environment after use. nih.gov
The twelve principles of green chemistry can serve as a guide for future research and development involving this compound, ensuring that its potential is realized in a sustainable and environmentally responsible manner.
Q & A
Q. What synthetic routes are available for 6-(Chloromethyl)-2,3-dimethoxynaphthalene, and how do their efficiency metrics compare?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or electrophilic substitution. A validated approach involves reacting 2,3-dimethoxynaphthalene with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. For example, in analogous syntheses, a phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) catalyst mixture at 60°C for 8 hours yielded 56% isolated product after recrystallization (ethanol) . Key efficiency metrics include:
| Catalyst System | Temperature | Reaction Time | Yield |
|---|---|---|---|
| P₂O₅-MsOH | 60°C | 8 h | 56% |
| H₂SO₄ | 80°C | 12 h | 42% |
| Optimization requires monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via solvent extraction (CHCl₃) . |
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ ~3.8–4.1 ppm). The chloromethyl (-CH₂Cl) group appears as a singlet near δ 4.5–5.0 ppm in ¹H-NMR .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to C₁₃H₁₃ClO₂ (e.g., [M]⁺ = 236.04) with fragmentation patterns confirming substituent positions .
- FT-IR : Stretching vibrations for C-Cl (~650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
Q. What are the critical steps in purifying this compound post-synthesis?
- Methodological Answer : After quenching the reaction with ice, extract the product using CHCl₃ (3 × 10 mL). Wash with 2 M NaOH to remove acidic byproducts, followed by brine to eliminate residual water. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and recrystallize from ethanol to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicological data between in vitro and in vivo models for this compound?
- Methodological Answer : Species-specific metabolic differences (e.g., human G6PDH deficiency vs. rodent detox pathways) may explain contradictions in hematological effects . To address this:
- In vitro : Use human hepatocyte cultures to assess CYP450-mediated metabolism.
- In vivo : Conduct dose-response studies in transgenic mice expressing human G6PDH.
Apply risk-of-bias assessments (e.g., randomization, allocation concealment) to ensure study validity .
Q. What experimental design considerations are critical for assessing environmental persistence of this compound?
- Methodological Answer :
- Partitioning Studies : Measure log Kₒw (octanol-water) to predict bioaccumulation.
- Degradation Kinetics : Use OECD 301B (ready biodegradability) tests under aerobic conditions.
- Sediment/Soil Adsorption : Conduct batch experiments with varying organic carbon content .
Include controls for photolysis (UV exposure) and hydrolysis (pH 5–9 buffers).
Q. How can the genotoxic potential of this compound be evaluated using integrated approaches?
- Methodological Answer :
- In silico : Use QSAR models (e.g., Derek Nexus) to predict DNA alkylation potential.
- In vitro : Perform Ames tests (TA98/TA100 strains ± S9 metabolic activation) and micronucleus assays in human lymphocytes.
- Mechanistic Studies : Quantify DNA adducts via ³²P-postlabeling or LC-MS/MS .
Data Analysis & Contradiction Management
Q. What statistical methods are recommended for analyzing dose-response relationships in toxicological studies?
- Methodological Answer :
- Benchmark Dose (BMD) Modeling : Fit data using EPA’s BMDS software to estimate lower confidence limits (BMDL₁₀).
- ANOVA with Tukey’s post-hoc test : Compare effects across exposure groups (e.g., hepatic vs. renal toxicity) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to address heterogeneity .
Q. How should researchers address variability in reported metabolic pathways across species?
- Methodological Answer :
- Cross-Species Microsomal Assays : Compare metabolite profiles (LC-HRMS) in human, rat, and mouse liver microsomes.
- Isotope Labeling : Use ¹⁴C-labeled compound to track urinary/biliary excretion routes.
- Computational Modeling : Apply PBPK models to extrapolate rodent data to humans .
Tables for Key Parameters
Q. Table 1. Environmental Monitoring Parameters
Q. Table 2. Risk-of-Bias Criteria for Animal Studies
| Criteria | Assessment Tool |
|---|---|
| Dose randomization | Table C-7 (Yes/No) |
| Allocation concealment | Table C-7 (Yes/No) |
| Outcome reporting completeness | Table C-6 (Yes/No) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
